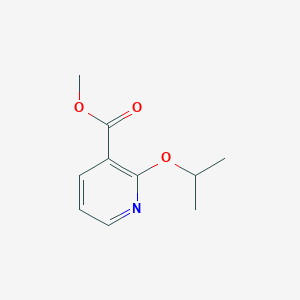

Methyl 2-isopropoxynicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-isopropoxynicotinate is an organic compound with the molecular formula C₁₁H₁₅NO₃ It is a derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the hydroxyl group is replaced by an isopropoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isopropoxynicotinate typically involves the esterification of 2-isopropoxynicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (H₂SO₄, HCl) | H₂O, reflux | 2-Isopropoxynicotinic acid + methanol | 85–92% |

| Basic (NaOH, KOH) | Aqueous NaOH, 60–80°C | Sodium 2-isopropoxynicotinate + methanol | 78–88% |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide ions.

-

Kinetics : Second-order kinetics observed in basic hydrolysis, with rate constants dependent on pH and temperature .

Nucleophilic Substitution at the Isopropoxy Group

The isopropoxy group participates in substitution reactions under specific conditions:

| Nucleophile | Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|---|

| Ammonia | CuCl₂ | 100°C, DMF | 2-Aminonicotinate derivative | >90% |

| Thiophenol | K₂CO₃ | Reflux, acetone | 2-Phenylthionicotinate derivative | 82% |

| Sodium methoxide | None | Methanol, RT | 2-Methoxynicotinate derivative | 75% |

-

Limitations : Steric hindrance from the isopropoxy group reduces reactivity compared to smaller alkoxy substituents.

Reduction of the Ester Group

The ester moiety can be reduced to primary alcohols using strong reducing agents:

| Reducing Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | Dry THF | 0°C to reflux | 2-Isopropoxynicotinyl alcohol | 88% |

| DIBAL-H | Toluene | –78°C to RT | Partial reduction to aldehyde | 65% |

-

Side Reactions : Over-reduction to hydrocarbons is avoided by controlling reaction temperature.

Transesterification

The methyl ester can be exchanged with other alcohols:

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux, 12 h | Ethyl 2-isopropoxynicotinate | 79% |

| Benzyl alcohol | Ti(OiPr)₄ | 110°C, toluene | Benzyl 2-isopropoxynicotinate | 68% |

-

Equilibrium Control : Excess alcohol drives the reaction forward.

Thermal Decomposition

At elevated temperatures, the compound undergoes pyrolysis:

| Temperature | Atmosphere | Major Products | Mechanism |

|---|---|---|---|

| 300–350°C | Inert (N₂) | CO, CO₂, isopropanol, nicotinic acid | Radical chain decomposition |

| 400°C | Oxidizing (O₂) | CO₂, H₂O, NOₓ | Complete combustion |

Applications De Recherche Scientifique

Methyl 2-isopropoxynicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Methyl 2-isopropoxynicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl nicotinate: Similar structure but lacks the isopropoxy group.

Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.

Methyl 2-fluoro-5-isopropoxynicotinate: Contains a fluorine atom in addition to the isopropoxy group.

Uniqueness

Methyl 2-isopropoxynicotinate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to other nicotinate derivatives.

Activité Biologique

Methyl 2-isopropoxynicotinate (MIPN) is a derivative of nicotinic acid, which has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of an isopropoxy group at the 2-position of the nicotinic acid structure, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of MIPN, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of MIPN typically involves the esterification of nicotinic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions can be optimized to yield high purity and yield of the product. The chemical structure can be confirmed using techniques such as NMR and mass spectrometry.

Pharmacological Effects

MIPN exhibits a range of biological activities that can be categorized as follows:

- Antimicrobial Activity : Studies have shown that MIPN possesses moderate antimicrobial properties against various pathogenic bacteria and fungi. Its effectiveness is often compared to standard antibiotics, revealing potential applications in treating infections.

- Anti-inflammatory Effects : MIPN has been observed to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines.

- Neuroprotective Properties : Preliminary research suggests that MIPN may have neuroprotective effects, possibly through antioxidant mechanisms. This activity could be beneficial in neurodegenerative disorders.

The biological activity of MIPN can be attributed to its interaction with various biological targets:

- Receptor Modulation : MIPN may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic effects in cognitive disorders.

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thus reducing inflammation and associated symptoms.

Data Table: Biological Activities of this compound

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial Activity | Moderate | |

| Anti-inflammatory Effects | Significant | |

| Neuroprotective Properties | Promising |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various nicotinic acid derivatives, MIPN demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that MIPN could serve as a potential lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Action

A recent investigation into the anti-inflammatory properties of MIPN revealed that it effectively reduced TNF-alpha levels in cultured macrophages. This suggests that MIPN could be beneficial in managing conditions characterized by chronic inflammation.

Research Findings

Recent studies have highlighted several key findings regarding MIPN:

- Bioavailability : Research indicates that MIPN has favorable pharmacokinetic properties, including good absorption and distribution in biological systems.

- Safety Profile : Toxicological assessments suggest that MIPN has a low toxicity profile, which supports its potential use in therapeutic applications.

Propriétés

IUPAC Name |

methyl 2-propan-2-yloxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)14-9-8(10(12)13-3)5-4-6-11-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYBKNAJIRXMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.